8-Chloro-2-methylquinoline-3-carboxylic acid
Overview
Description
8-Chloro-2-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of a chlorine atom at the 8th position, a methyl group at the 2nd position, and a carboxylic acid group at the 3rd position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methylquinoline-3-carboxylic acid typically involves the following steps:
Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Methylation: The methyl group at the 2nd position is introduced using a methylating agent such as methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group at the 3rd position is introduced through a carboxylation reaction, often using carbon monoxide and a suitable catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 8-Chloro-2-methylquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use Lewis acids like aluminum chloride, while nucleophilic substitution reactions may involve strong nucleophiles like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives, such as 8-Chloro-2-methylquinoline-3,4-dione.
Reduction: Hydroquinoline derivatives, such as 8-Chloro-2-methylquinoline-3-ol.
Substitution: Substituted quinolines with various functional groups at different positions on the ring.
Scientific Research Applications
8-Chloro-2-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in various chemical reactions and processes.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding.
Medicine: It has potential therapeutic applications, including the development of antimalarial, anticancer, and antibacterial agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
8-Chloro-2-methylquinoline-3-carboxylic acid is similar to other quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde and 7-chloro-3-methylquinoline-8-carboxylic acid. its unique combination of functional groups and positions of substituents sets it apart from these compounds. The presence of the carboxylic acid group at the 3rd position, in particular, contributes to its distinct chemical properties and reactivity.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde
7-Chloro-3-methylquinoline-8-carboxylic acid
8-Chloroquinoline-3-carboxylic acid
Properties
IUPAC Name |
8-chloro-2-methylquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-6-8(11(14)15)5-7-3-2-4-9(12)10(7)13-6/h2-5H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJBNECFHMRNSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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